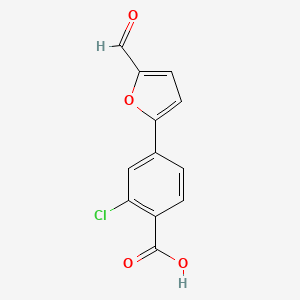

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid

Description

Properties

IUPAC Name |

2-chloro-4-(5-formylfuran-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c13-10-5-7(1-3-9(10)12(15)16)11-4-2-8(6-14)17-11/h1-6H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOOGQMTCBAJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 5-formylfuran-2-ylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures around 80-100°C .

Chemical Reactions Analysis

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H7ClO4

- Molecular Weight : 250.63 g/mol

- IUPAC Name : 2-chloro-4-(5-formylfuran-2-yl)benzoic acid

The compound features a chloro group and a furan moiety, contributing to its unique reactivity and interaction with biological systems.

Chemistry

-

Building Block in Organic Synthesis :

- It serves as a precursor for synthesizing more complex organic molecules through various coupling reactions, such as Suzuki-Miyaura coupling.

-

Chemical Reactions :

- Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reduction : The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

- Substitution Reactions : The chlorine atom can be substituted with nucleophiles like amines or thiols.

Biology

-

Biochemical Tool in Proteomics :

- Utilized in proteomics research for studying protein interactions and functions.

-

Antimicrobial Activity :

- Exhibits effectiveness against various bacterial strains, indicating potential for developing new antimicrobial agents.

-

Anticancer Properties :

- In vitro studies have shown that it inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For example, it demonstrated IC50 values of 12.5 µM against MCF-7 (breast cancer) cells and 8.3 µM against HeLa (cervical cancer) cells.

Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 8.3 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

These findings indicate its potential as a lead compound in cancer therapy.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, leading to the formation of different products that can interact with biological molecules . The chlorine atom can also undergo substitution reactions, allowing the compound to be modified for specific applications .

Comparison with Similar Compounds

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid can be compared with similar compounds such as:

4-(5-Formylfuran-2-yl)benzoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

2-Chloro-4-fluoro-5-nitrobenzoic acid: Contains a nitro group instead of a formyl group, leading to different chemical properties and reactivity.

2-(5-Formylfuran-2-yl)benzoic acid: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Biological Activity

2-Chloro-4-(5-formylfuran-2-yl)benzoic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a chloro group and a furan moiety, which contribute to its unique reactivity and interaction with biological systems.

Interaction with Biomolecules

This compound plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. Its ability to act as an inhibitor or activator of specific enzymes can significantly alter their catalytic activity. For instance, studies have shown that it can bind to active sites on enzymes, leading to conformational changes that affect their function.

Cellular Effects

This compound influences several cellular processes:

- Cell Signaling : It modulates signaling pathways by interacting with signaling proteins, which can lead to alterations in downstream cascades.

- Gene Expression : The compound affects gene expression by binding to transcription factors or other regulatory proteins, thus modifying the transcriptional landscape of cells.

The molecular mechanism involves binding to specific sites on target biomolecules, leading to either inhibition or activation. The presence of the chloro and formyl groups allows for hydrogen bonding and hydrophobic interactions, enhancing binding affinity and specificity. These interactions can result in significant changes in the activity of enzymes or receptors involved in various metabolic pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Properties

A notable area of investigation is its anticancer activity. In cell line studies, this compound showed promise in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for various cancer cell lines indicate significant cytotoxic effects at micromolar concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 8.3 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Inhibition of proliferation |

Dosage Effects in Animal Models

In animal models, the biological effects of this compound are dose-dependent:

- Low Doses : Beneficial effects observed include modulation of enzyme activity and enhancement of cellular signaling pathways.

- High Doses : Adverse effects may occur, such as cellular damage or disruption of normal physiological processes.

Metabolic Pathways

The compound is involved in various metabolic pathways where it interacts with enzymes that facilitate its metabolism. Understanding these pathways is essential for elucidating its overall impact on cellular function and potential therapeutic applications .

Transport and Distribution

The transport mechanisms within cells are critical for the biological activity of this compound. It interacts with specific transporters that facilitate its movement across cellular membranes, influencing its localization and accumulation within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound affects its functionality. Targeting signals or post-translational modifications direct the compound to specific organelles, which can enhance its interaction with other biomolecules and overall impact on cellular processes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-(5-formylfuran-2-yl)benzoic acid, and how can reaction conditions be optimized?

- The compound can be synthesized via halogenation and functional group modifications of benzoic acid derivatives. For example, halogenated intermediates (e.g., 2-chloro-4-(trifluoromethyl)phenoxy derivatives) are often prepared using nucleophilic aromatic substitution or cross-coupling reactions. Reaction optimization includes controlling temperature (e.g., 273 K for selective crystallization) and using solvents like dichloromethane or xylene to enhance yield .

- Key parameters : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (hexane/ethyl acetate gradients) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR and FTIR : Use - and -NMR to confirm substituent positions on the benzene and furan rings. FTIR identifies functional groups (e.g., formyl C=O stretch at ~1680 cm) .

- X-ray crystallography : For structural elucidation, employ SHELX programs (e.g., SHELXL for refinement) to determine dihedral angles between aromatic rings, which influence electronic properties. For example, dihedral angles of 68.7–80.7° between benzene and furan rings are typical in related structures .

Q. How can impurities or byproducts during synthesis be identified and mitigated?

- Use high-performance liquid chromatography (HPLC) with UV detection to monitor purity. For example, nitro-containing byproducts (common in nitration steps) can be resolved using reverse-phase C18 columns .

- Recrystallization from tetrahydrofuran (THF) or ethyl acetate/hexane mixtures improves purity. Single crystals for X-ray analysis should be grown via slow evaporation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, formyl) influence the compound’s reactivity in cross-coupling reactions?

- The electron-withdrawing chloro group activates the benzene ring for nucleophilic substitution, while the formyl group on the furan ring facilitates condensation reactions (e.g., with amines to form Schiff bases). Computational modeling (DFT) can predict charge distribution and reactive sites .

- Data contradiction example : Conflicting NMR signals may arise from rotamers; use variable-temperature NMR or 2D COSY/NOESY to resolve ambiguities .

Q. What strategies are effective for resolving structural ambiguities in crystallographic data?

- In cases of twinning or disordered structures, employ SHELXD for experimental phasing and SHELXL for refinement. Hydrogen bonding (e.g., O–H⋯O dimers in carboxylic acids) stabilizes crystal packing and can guide structure solution .

- Case study : For a related compound, asymmetric units with two independent molecules were resolved by refining occupancy factors and applying restraints to bond lengths .

Q. How can the compound’s bioactivity be evaluated in drug discovery contexts?

- Screen against enzyme targets (e.g., kinases) using fluorescence polarization assays. The difluoromethoxy group in analogs enhances metabolic stability, making it a candidate for pharmacokinetic studies .

- Interaction studies : Surface plasmon resonance (SPR) can quantify binding affinity with proteins. For example, trifluoromethyl groups in similar compounds show enhanced hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.